molecular formula C24H24N4OS B2920209 7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226428-09-6

7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2920209
CAS No.: 1226428-09-6
M. Wt: 416.54
InChI Key: IICHGYXYLHGQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a thiophene ring. The compound features a 3-methylphenyl group at position 7 of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold and a 4-(3-methylphenyl)piperazinyl substituent at position 2. This structural motif is designed to optimize interactions with biological targets, particularly phosphodiesterases (PDEs) and receptors implicated in inflammatory or oncogenic pathways.

Properties

CAS No.

1226428-09-6

Molecular Formula

C24H24N4OS

Molecular Weight

416.54

IUPAC Name

7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C24H24N4OS/c1-16-5-3-7-18(13-16)20-15-30-22-21(20)25-24(26-23(22)29)28-11-9-27(10-12-28)19-8-4-6-17(2)14-19/h3-8,13-15H,9-12H2,1-2H3,(H,25,26,29)

InChI Key

IICHGYXYLHGQBK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC(=C5)C

solubility

not available

Origin of Product

United States

Biological Activity

7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine family. Its unique structure, characterized by a thieno[3,2-d]pyrimidin-4-one core and various substituents, positions it as a promising candidate in medicinal chemistry, particularly for its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C24H24N4OS
  • Molecular Weight : 416.54 g/mol
  • Core Structure : Thieno[3,2-d]pyrimidin-4-one
  • Substituents : 3-methylphenyl group and piperazine moiety

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily focusing on its potential as an antitumor agent and phosphodiesterase (PDE) inhibitor.

Antitumor Activity

Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine compounds can effectively inhibit the growth of various cancer cell lines. For instance, preliminary investigations into similar compounds have shown significant cytotoxic effects against breast cancer cells (MDA-MB-231) with IC50 values indicating strong inhibitory potency.

Compound NameIC50 (μM)Cell Line
Compound VII27.6MDA-MB-231
Compound VIII29.3MDA-MB-231

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances cytotoxicity, making such compounds valuable in cancer therapeutics .

Phosphodiesterase Inhibition

The compound has been explored for its activity as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE7. PDE inhibitors are crucial in regulating intracellular signaling pathways related to inflammation and tumor progression. The introduction of specific substituents has been shown to enhance the selectivity and potency against various PDE isoforms .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and influencing cellular pathways involved in proliferation and apoptosis.

Case Studies

Several studies have highlighted the biological potential of thieno[3,2-d]pyrimidine derivatives:

  • Antitumor Efficacy : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on triple-negative breast cancer cells. The most potent compound exhibited an IC50 value of 27.6 μM against MDA-MB-231 cells .
  • PDE Inhibition : Research into a related series of compounds revealed that modifications at the piperazine position significantly enhanced PDE7 inhibitory activity while maintaining selectivity against other isoforms .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Thienopyrimidinone Derivatives

Compound Name Substituents at Position 2 Substituents at Position 7 Key Modifications References
Target Compound 4-(3-Methylphenyl)piperazino 3-Methylphenyl Dual aryl-piperazine substitution
2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Cyclopentylamino H Fragment-sized PDE7 inhibitor
2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one Isopropylamino H Selective PDE7 inhibitor
2-tert-Butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl] analog tert-Butylamino Pyrimidinyl-piperazine Dual-targeting kinase/PDE inhibition
7,9-Bis(4-methoxyphenyl)-2-pyrazolyl derivatives Pyrazole 4-Methoxyphenyl Anticancer activity
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-Methoxyphenyl 3-Methoxyphenyl Enhanced crystallinity

Key Observations :

  • Piperazine vs. Alkylamino Groups: Piperazine-substituted derivatives (e.g., target compound) exhibit improved solubility and receptor affinity compared to alkylamino-substituted analogs (e.g., isopropylamino in ). The piperazine moiety enables hydrogen bonding and π-π stacking with biological targets .
  • Aryl Substitutions : The 3-methylphenyl group at position 7 (target compound) may enhance lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., 4-fluorophenyl in ). However, methoxyphenyl analogs (e.g., ) show higher melting points (>240°C), suggesting greater thermal stability .

Table 2: Pharmacological Profiles of Selected Analogs

Compound Name Target Enzyme/Receptor IC50/Potency Selectivity Notes References
Target Compound (Inferred) PDE7/PDE4 Not reported (structural inference) Likely dual PDE7/PDE4 inhibition
2-(Cyclopentylamino) derivative (28e) PDE7 3.2 nM >100-fold selectivity over PDE4
2-(Isopropylamino) derivative PDE7 12 nM In vivo anti-inflammatory efficacy
6-(4-Aminophenyl)-2-tert-butylamino analog Kinases 0.1–1 µM Broad-spectrum kinase inhibition
7,9-Bis(4-methoxyphenyl)-pyrazolyl analog (6c) Topoisomerase II 8.7 µM Antifungal and anticancer activity

Key Observations :

  • PDE7 Inhibition: Piperazine-substituted compounds (e.g., target compound) are hypothesized to mimic the nanomolar potency of cyclopentylamino derivatives (3.2 nM, ) due to similar binding modes in PDE7’s catalytic pocket.
  • Dual Activity: The dual aryl-piperazine substitution in the target compound may confer dual PDE7/PDE4 inhibition, a feature observed in structurally related piperazinyl-thienopyrimidinones .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Solubility (µg/mL) References
Target Compound Not reported 436.96 ~4.2 <10 (aqueous)
2-tert-Butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl] analog 289–291 400.19 3.8 15–20
6-(4-Aminophenyl)-2-tert-butylamino analog 259–261 315.13 3.5 30–40
7,9-Bis(4-methoxyphenyl)-pyrazolyl analog (6c) 213–215 634.71 5.1 <5

Key Observations :

  • The target compound’s predicted LogP (~4.2) aligns with analogs exhibiting moderate blood-brain barrier permeability, critical for CNS-targeted therapies .
  • Piperazine-substituted derivatives generally show improved aqueous solubility compared to tert-butylamino analogs due to the basic nitrogen in piperazine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or multi-step heterocyclization. For example, analogous thieno-pyrimidinones are synthesized by reacting substituted anilines with aldehyde intermediates under reflux conditions (e.g., ethanol or glacial acetic acid). Yields are influenced by substituent steric/electronic effects (e.g., electron-donating groups like methoxy improve yields up to 89%, while bulky groups reduce efficiency ). Optimization strategies include adjusting solvent polarity, catalyst choice (e.g., p-toluenesulfonic acid for one-step reactions ), and temperature. Characterization via IR and NMR ensures correct functional group formation .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to confirm aromatic proton environments and piperazine/phenyl group integration. IR identifies carbonyl (C=O, ~1700 cm1^{-1}) and thieno ring vibrations. 13C^{13}C-NMR resolves sp2^2-hybridized carbons in the pyrimidinone core .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and packing interactions. For example, analogous compounds show planar thieno-pyrimidinone cores with dihedral angles <10° between substituents .

Advanced Research Questions

Q. How can computational chemistry tools predict and optimize synthesis pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction intermediates and transition states to identify energetically favorable pathways. Tools like ICReDD integrate reaction path searches with machine learning to prioritize experimental conditions. For instance, transition state analysis of heterocyclization steps can reveal solvent effects or catalyst roles, reducing trial-and-error iterations .

Q. What strategies resolve contradictions in experimental data, such as variable reaction yields or unexpected byproducts?

  • Methodological Answer :

  • Yield Discrepancies : Correlate substituent effects with yields (e.g., electron-withdrawing groups like Cl reduce yields due to steric hindrance ). Use design of experiments (DoE) to statistically isolate critical variables (e.g., temperature, stoichiometry).
  • Byproduct Analysis : LC-MS or GC-MS identifies impurities. For example, incomplete cyclization may generate azomethine intermediates, detectable via 1H^1H-NMR shifts at δ 8.2–8.5 ppm .

Q. What are the best practices for evaluating the compound’s bioactivity, such as enzyme inhibition or receptor binding?

  • Methodological Answer :

  • Enzyme Assays : Use fluorometric or spectrophotometric assays (e.g., dihydrofolate reductase inhibition via NADPH depletion monitoring at 340 nm ).
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-labeled ligands for serotonin/dopamine receptors) quantify affinity (Ki_i). Molecular docking (AutoDock Vina) predicts binding poses, leveraging SC-XRD data for receptor active-site modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.